1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methylsulfonyl group and two p-tolyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a suitable hydrazine derivative with a diketone, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the methylsulfonyl group or the p-tolyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of drugs targeting specific diseases. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3,5-di-p-tolylpyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
1-(Ethylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole: Contains an ethylsulfonyl group instead of a methylsulfonyl group, potentially altering its chemical properties and applications.
1-(Methylsulfonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Substitutes p-tolyl groups with phenyl groups, which can influence its interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-bis(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-8-15(9-5-13)17-12-18(20(19-17)23(3,21)22)16-10-6-14(2)7-11-16/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWJWMVGDEXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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